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Cat. No.: B15582257 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
AS1842856, with the chemical name 5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-

dihydroquinoline-3-carboxylic acid, is a potent, cell-permeable small-molecule inhibitor of the

Forkhead box O1 (FOXO1) transcription factor.[1][2] FOXO1 is a key regulator of metabolic

homeostasis, and its dysregulation is implicated in the pathophysiology of type 2 diabetes

mellitus (T2DM), particularly through its role in hepatic glucose production.[2][3] In diabetic

states characterized by insulin resistance, FOXO1 becomes constitutively active in the liver,

driving the expression of gluconeogenic enzymes and leading to hyperglycemia.[4][5]

AS1842856 represents a therapeutic strategy to directly target and inhibit this pathway. These

notes provide an overview and detailed protocols for the in vivo application of AS1842856 in

diabetic animal models.

Mechanism of Action
AS1842856 selectively binds to the dephosphorylated, active form of FOXO1, thereby

inhibiting its transcriptional activity.[3][6] This inhibition prevents FOXO1 from binding to the

insulin response elements in the promoters of its target genes.[7] The primary therapeutic

effect in the context of diabetes is the suppression of key gluconeogenic genes in the liver,

namely Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase
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(PEPCK).[1][2][3] This leads to a reduction in excessive hepatic glucose production, a major

contributor to fasting hyperglycemia in T2DM.[1][4]

Recent studies suggest that AS1842856 may also have off-target activities, including the

inhibition of Glycogen Synthase Kinase 3 (GSK3).[1][7] Researchers should consider these

potential pleiotropic effects when interpreting results.[1][8]
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Caption: Mechanism of AS1842856 action on the FOXO1 signaling pathway.

Application Notes
Oral administration of AS1842856 has been shown to effectively reduce fasting plasma

glucose levels in diabetic db/db mice.[1][3] A key finding is that the compound lowers blood

glucose in diabetic models without significantly affecting glycemia in healthy, non-diabetic mice,

suggesting a dependency on the pathological state.[1][9] Furthermore, AS1842856 treatment

suppresses the hyperglycemic response to a pyruvate challenge, providing direct evidence of

its inhibitory effect on hepatic gluconeogenesis.[1][6]
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While AS1842856 is a valuable tool, some studies have highlighted potential off-target effects,

noting that other compounds may offer higher selectivity for FOXO1.[8][10] Beyond its effects

on glucose metabolism, AS1842856 has been investigated for its role in alleviating diabetic

complications, such as improving diastolic dysfunction and promoting connective tissue

healing.[11][12]

Data Presentation: In Vivo Efficacy and
Pharmacokinetics
The following tables summarize quantitative data from studies involving the oral administration

of AS1842856 and related compounds in animal models.

Table 1: Efficacy of Oral AS1842856 in Diabetic db/db Mice

Parameter
Vehicle
Control

AS1842856
Treatment

Outcome Reference

Fasting
Plasma
Glucose

Elevated
Drastically
Decreased

Significant
reduction in
hyperglycemia

[1][3]

Pyruvate

Tolerance Test

Pronounced

Glucose

Excursion

Suppressed

Glucose

Excursion

Inhibition of

hepatic

gluconeogenesis

[1][6]

| Hepatic Gene Expression (G6Pase, PEPCK) | Upregulated | Inhibited/Reduced mRNA levels |

Confirms mechanism of action |[1][3] |

Table 2: Pharmacokinetic Profile of AS1842856 in Wistar Rats
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Parameter Value Conditions Reference

Oral Bioavailability 1.47% - [6]

Administration Route Oral (p.o.) 100 mg/kg dose [6]

Peak Plasma Level

(Cmax)
29.2 ng/mL - [6]

AUC (to last

observation)
423 ng·h/mL - [6]

Half-life (t½) 5.30 hours - [6]

Administration Route Intravenous (i.v.) 1 mg/kg dose [6]

AUC (to last

observation)
289 ng·h/mL - [6]

| Half-life (t½) | 0.603 hours | - |[6] |

Experimental Protocols
The following are detailed protocols for key experiments involving the oral administration of

AS1842856 to diabetic animal models.
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Phase 1: Model & Treatment Setup

Phase 2: Dosing & Monitoring

Phase 3: Endpoint Analysis

1. Diabetic Animal Model
(e.g., db/db mice)

2. Acclimation & Baseline
Measurements

3. Randomization into
Treatment Groups

4. AS1842856 Formulation
(e.g., in Solutol HS-15:Saline)

5. Chronic Oral Dosing
(e.g., Daily p.o. gavage)

6. Daily Monitoring
(Body Weight, Food Intake,

Ad Libitum Glucose)

7. Fasting Glucose
Measurement

8. Pyruvate Tolerance Test (PTT)

9. Euthanasia & Tissue
Collection (Liver)

10. Gene Expression Analysis
(qPCR for G6Pase, PEPCK)

Click to download full resolution via product page

Caption: General experimental workflow for in vivo studies with AS1842856.
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Animal Models
Model:db/db mice are a common genetic model of obesity, insulin resistance, and T2DM.

Streptozotocin (STZ)-induced diabetic mice can also be used as a model for type 1 diabetes.

[1][8][13]

Species/Strain: Mouse / C57BL/6J (for STZ induction) or BKS.Cg-Dock7m +/+ Leprdb/J

(db/db).

Age: Typically 8-12 weeks at the start of the study.

Sex: Male mice are commonly used.[8][13]

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access

to standard chow and water, unless fasting is required.

Compound Preparation and Administration
Compound: AS1842856 can be purchased from commercial suppliers (e.g.,

MedChemExpress).[8]

Vehicle: A common vehicle for oral administration is a solution of Solutol HS-15 in saline

(e.g., 5:95 v/v).[8] The compound should be fully dissolved to ensure consistent dosing.

Dosage: Dosing can range based on the study design. A reported dose for a similar FOXO1

inhibitor was 32 mg/kg.[8] Pharmacokinetic studies in rats have used 100 mg/kg.[6] Dose-

response studies are recommended to determine the optimal concentration for a specific

model.

Administration: Administer the prepared solution via oral gavage (p.o.) using an appropriate

gauge feeding needle. Dosing frequency is typically once or twice daily.[8]

Protocol: Fasting Blood Glucose Measurement
Fast animals for a specified period (e.g., 6 hours) with free access to water.[8]

Collect a small blood sample from the tail vein.
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Measure blood glucose concentration using a calibrated glucometer.

Measurements can be taken at baseline and at various time points throughout the treatment

period.

Protocol: Pyruvate Tolerance Test (PTT)
This test assesses the rate of in vivo gluconeogenesis.

Fast mice overnight (e.g., 16 hours) with free access to water.

Record a baseline (t=0) blood glucose measurement as described above.

Administer a solution of sodium pyruvate via intraperitoneal (i.p.) injection. A typical dose is 2

g/kg of body weight.

Measure blood glucose levels at subsequent time points, for example, at 15, 30, 60, 90, and

120 minutes post-injection.

A reduction in the area under the curve (AUC) for glucose in the AS1842856-treated group

compared to the vehicle group indicates inhibition of gluconeogenesis.[1]

Protocol: Tissue Collection and Gene Expression
Analysis

At the end of the treatment period, euthanize the animals using a humane, approved method

(e.g., CO2 asphyxiation followed by cervical dislocation).

Immediately dissect the liver, rinse with cold phosphate-buffered saline (PBS), blot dry, and

snap-freeze in liquid nitrogen. Store samples at -80°C until analysis.

Extract total RNA from a portion of the liver tissue using a commercial kit (e.g., RNeasy Mini

Kit, Qiagen) according to the manufacturer's protocol.[8]

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

Perform quantitative real-time PCR (qPCR) using primers specific for gluconeogenic genes

(e.g., G6pc, Pck1) and a suitable housekeeping gene (e.g., Actb, Gapdh) for normalization.
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Analyze the relative change in gene expression using the ΔΔCt method. A decrease in the

expression of G6pc and Pck1 in the treated group is the expected outcome.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15582257#oral-administration-of-as1842856-in-
diabetic-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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